
Sodium 6-chloropyridazine-3-carboxylate
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Overview
Description
Sodium 6-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H2ClN2NaO2 and a molecular weight of 180.53 g/mol . It is a sodium salt derivative of 6-chloropyridazine-3-carboxylic acid, characterized by the presence of a chlorine atom at the 6th position of the pyridazine ring and a carboxylate group at the 3rd position .
Mechanism of Action
Target of Action
Sodium 6-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H2ClN2NaO2 . .
Biochemical Pathways
It’s known that this compound can be used as a key intermediate in the synthesis of compounds with lipid-lowering, antitumor proliferation activity, and pesticides .
Result of Action
As a key intermediate, it’s used in the synthesis of compounds with lipid-lowering, antitumor proliferation activity, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-chloropyridazine-3-carboxylate typically involves the chlorination of pyridazine-3-carboxylic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pH conditions to ensure the selective chlorination at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 6-aminopyridazine-3-carboxylate.
Oxidation Reactions: Oxidation of the carboxylate group can lead to the formation of pyridazine-3-carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 6-aminopyridazine-3-carboxylate and 6-thiopyridazine-3-carboxylate.
Reduction Reactions: The major product is 6-aminopyridazine-3-carboxylate.
Oxidation Reactions: Products include various oxidized derivatives of pyridazine-3-carboxylic acid.
Scientific Research Applications
Sodium 6-chloropyridazine-3-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Sodium 6-chloropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Sodium 6-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
Sodium 6-fluoropyridazine-3-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Sodium 6-aminopyridazine-3-carboxylate:
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
sodium;6-chloropyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZZPDMABOKHD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647551 |
Source
|
Record name | Sodium 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89799-77-9 |
Source
|
Record name | Sodium 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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